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Compound of Interest

Compound Name: 1-Nitro-4-(phenylsulfonyl)benzene

Cat. No.: B072835

Abstract

This technical guide provides an in-depth examination of the physicochemical properties of 1-
Nitro-4-(phenylsulfonyl)benzene (CAS No. 1146-39-0), a key organic intermediate. Intended
for researchers, medicinal chemists, and drug development professionals, this document
synthesizes critical data on the compound's chemical identity, structural features, and core
physical characteristics. Furthermore, it outlines detailed, field-proven experimental protocols
for its characterization and purity assessment, emphasizing the causality behind
methodological choices. By integrating theoretical data with practical application, this guide
serves as an authoritative resource for the effective utilization of 1-Nitro-4-
(phenylsulfonyl)benzene in a laboratory setting.

Introduction

1-Nitro-4-(phenylsulfonyl)benzene is a bifunctional organic compound featuring both a nitro
group and a phenylsulfonyl group attached to a central benzene ring. This unique substitution
pattern imparts distinct electronic properties, making it a valuable building block in synthetic
chemistry. The powerful electron-withdrawing nature of both the nitro (-NO2z) and sulfonyl (-
S0O2) moieties significantly influences the reactivity of the aromatic ring, rendering it a subject of
interest for creating more complex molecular architectures. Understanding its fundamental
physicochemical properties is paramount for its effective handling, characterization, and
application in research and development.
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Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its
identity and fundamental properties. These data points are crucial for everything from reaction
stoichiometry calculations to safety assessments.

Table 1: Core Physicochemical Properties of 1-Nitro-4-(phenylsulfonyl)benzene

Property Value Source(s)
CAS Number 1146-39-0 [1][2]
Molecular Formula C12HoNO4S [11[2]
Molecular Weight 263.27 g/mol [1][2]
Melting Point 140-143 °C [1]
Boiling Point Not available [1]
Topological Polar Surface Area

(TPSA) 77.28 A2 [2]
logP (Calculated) 2.4276 [2]
Hydrogen Bond Acceptors 4 [2]
Hydrogen Bond Donors 0 [2]
Rotatable Bonds 3 [2]

Phenyl 4-nitrophenyl sulphone,
Synonyms 4- [1][2]
Nitrophenylsulphonylbenzene

Spectroscopic Profile

The structural identity of 1-Nitro-4-(phenylsulfonyl)benzene is unequivocally confirmed
through a combination of spectroscopic techniques. Each method provides a unique piece of
the structural puzzle.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b072835?utm_src=pdf-body
https://www.chemsynthesis.com/base/chemical-structure-16749.html
https://www.chemscene.com/product/1146-39-0.html
https://www.chemsynthesis.com/base/chemical-structure-16749.html
https://www.chemscene.com/product/1146-39-0.html
https://www.chemsynthesis.com/base/chemical-structure-16749.html
https://www.chemscene.com/product/1146-39-0.html
https://www.chemsynthesis.com/base/chemical-structure-16749.html
https://www.chemsynthesis.com/base/chemical-structure-16749.html
https://www.chemscene.com/product/1146-39-0.html
https://www.chemscene.com/product/1146-39-0.html
https://www.chemscene.com/product/1146-39-0.html
https://www.chemscene.com/product/1146-39-0.html
https://www.chemscene.com/product/1146-39-0.html
https://www.chemsynthesis.com/base/chemical-structure-16749.html
https://www.chemscene.com/product/1146-39-0.html
https://www.benchchem.com/product/b072835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons. The protons on the nitrophenyl ring will be
significantly downfield-shifted due to the strong electron-withdrawing effect of the nitro group.
Protons ortho to the nitro group will appear as a doublet around 8.2-8.4 ppm, while those
meta will be a doublet around 7.8-8.0 ppm. The protons on the unsubstituted phenylsulfonyl
ring will appear in the typical aromatic region of 7.4-7.7 ppm.

e 13C NMR Spectroscopy: The carbon spectrum will corroborate the *H NMR data. The carbon
atom directly attached to the nitro group (C-NO2) will be highly deshielded. Similarly, the
carbon attached to the sulfonyl group (C-S0O:2) will also show a characteristic downfield shift.

« Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional
groups present. Key expected vibrational frequencies include:

o ~1520-1540 cm~* and ~1340-1350 cm~1: Strong, characteristic asymmetric and symmetric
stretching vibrations of the nitro (N-O) group.

o ~1300-1330 cm~* and ~1140-1160 cm~1: Strong stretching vibrations corresponding to the
sulfonyl (S=0) group.

o ~3100 cm~1: C-H stretching for the aromatic rings.

e Mass Spectrometry (MS): Electron lonization (EI) mass spectrometry would show a
prominent molecular ion (M*) peak at m/z 263, confirming the molecular weight. High-
resolution mass spectrometry (HRMS) can be used to confirm the elemental composition
with high precision.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems for confirming the identity
and purity of a 1-Nitro-4-(phenylsulfonyl)benzene sample.

Protocol 1: Purity and Identity Confirmation Workflow

This workflow provides a robust method for verifying both the purity and the chemical identity of
the compound in a single, efficient sequence.
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Expertise & Causality: The choice of a dual LC-MS and *H NMR analysis is deliberate. LC-MS
provides excellent purity data (from the UV chromatogram) and a preliminary mass
confirmation. *H NMR offers an unambiguous confirmation of the detailed molecular structure
and can reveal the presence of proton-containing impurities that might not be visible by MS.

Methodology:
o Sample Preparation:

o For LC-MS: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of
acetonitrile to create a 1 mg/mL stock solution.

o For 'H NMR: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds). Rationale: DMSO-de is an excellent solvent for
a wide range of polar organic compounds and its residual peak does not typically interfere
with the aromatic signals of the analyte.

e LC-MS Analysis:
o Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to
initial conditions.

o Flow Rate: 0.4 mL/min.

o Detection: Diode Array Detector (DAD) at 254 nm and a mass spectrometer in positive ion
electrospray mode (ESI+).

o Validation: A pure sample should yield a single major peak in the UV chromatogram (>98%
area) and the corresponding mass spectrum should show the expected [M+H]* or
[M+Na]* adduct.

e 1H NMR Analysis:
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o Spectrometer: 400 MHz or higher.
o Analysis: Acquire a standard proton spectrum.

o Validation: The observed chemical shifts, coupling constants, and integration values
should match the expected pattern for 1-Nitro-4-(phenylsulfonyl)benzene. The absence
of significant unassigned peaks confirms high purity.

Visualization of Workflow:

Sample Preparation
Dissolve 1mg in Dissolve 5-10mg in
1mL Acetonitrile 0.7mL DMSO-d6
Analysis
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Caption: Workflow for Identity and Purity Confirmation.

Synthesis and Reactivity

1-Nitro-4-(phenylsulfonyl)benzene is typically synthesized via an electrophilic aromatic
substitution reaction. One common route is the oxidation of the corresponding sulfide, 4-
nitrophenyl phenyl sulfide.

Reactivity Insights: The aromatic ring is highly electron-deficient due to the two withdrawing
groups. This deactivation makes it resistant to further electrophilic aromatic substitution.
However, it makes the ring susceptible to nucleophilic aromatic substitution (SnAr), particularly
at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an
amine, providing a synthetic handle to introduce new functionality and create a diverse range of
derivatives.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

o Safety: Avoid direct contact with the substance.[3] Use in a well-ventilated area or a fume
hood.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety
glasses.[4] May cause skin and eye irritation.[3]

o Handling: Avoid the formation or spread of dust in the air.[3]

» Storage: Store in a cool, well-ventilated area in a tightly closed container.[3] The compound
may be hygroscopic, so precautions should be taken to avoid contact with atmospheric
moisture, such as storing under an inert gas like Argon.[3]

Conclusion

1-Nitro-4-(phenylsulfonyl)benzene is a well-defined chemical entity with distinct
physicochemical and spectroscopic properties. Its bifunctional nature makes it a versatile
intermediate in organic synthesis. The protocols and data presented in this guide provide a
comprehensive framework for its confident identification, purity assessment, and safe handling,
empowering researchers to effectively integrate this compound into their synthetic and
developmental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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